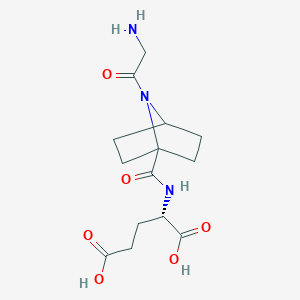

Gly-b7Pro-Glu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

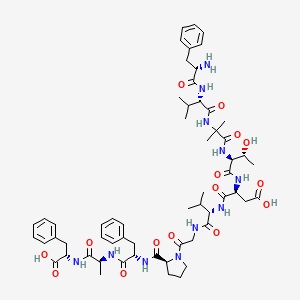

Gly-b7Pro-Glu ist ein Tripeptid, das aus Glycin, Prolin und Glutaminsäure besteht. Diese Verbindung ist für ihre neuroprotektiven Eigenschaften bekannt und wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der neurodegenerativen Erkrankungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

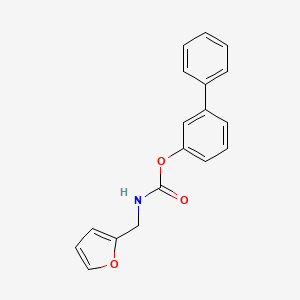

Die Synthese von Gly-b7Pro-Glu kann durch Festphasenpeptidsynthese (SPPS) unter Verwendung von Fmoc (9-Fluorenylmethyloxycarbonyl)-Chemie erfolgen. Der Prozess beinhaltet die sequentielle Addition geschützter Aminosäuren an eine an Harz gebundene Peptidkette . Die allgemeinen Schritte umfassen:

Harzbeladung: Die erste Aminosäure (Glycin) wird an das Harz gebunden.

Entschützung: Die Fmoc-Gruppe wird unter Verwendung einer Base wie Piperidin entfernt.

Kupplung: Die nächste Aminosäure (Prolin) wird aktiviert und unter Verwendung eines Kupplungsreagenzes wie HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-Tetramethyluroniumhexafluorophosphat) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für die Zugabe von Glutaminsäure wiederholt.

Spaltung: Das fertige Peptid wird unter Verwendung eines Spaltungscocktails, der Trifluoressigsäure (TFA) enthält, vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst in der Regel großtechnische SPPS, die eine effiziente und ertragreiche Synthese von Peptiden ermöglicht. Die Automatisierung des Syntheseprozesses unter Verwendung von Peptidsynthesizern hat die Produktion weiter rationalisiert und es möglich gemacht, große Mengen der Verbindung für Forschungs- und therapeutische Zwecke herzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zu bilden, wenn Cysteinreste vorhanden sind.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und in Thiolgruppen zurückverwandeln.

Substitution: Aminosäurereste innerhalb des Peptids können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind übliche Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptide mit veränderten strukturellen und funktionellen Eigenschaften, die verwendet werden können, um die Auswirkungen spezifischer Aminosäureänderungen auf die Aktivität des Peptids zu untersuchen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.

Biologie: Untersucht auf seine Rolle in der Zellsignalisierung und Proteininteraktionen.

Industrie: Eingesetzt bei der Entwicklung von peptidbasierten Medikamenten und therapeutischen Wirkstoffen.

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst seine Interaktion mit Glutamatrezeptoren im Gehirn. Es bindet an den N-Methyl-D-Aspartat (NMDA)-Rezeptor, moduliert seine Aktivität und bietet neuroprotektive Wirkungen, indem es Excitotoxizität und oxidativen Stress reduziert . Diese Interaktion trägt dazu bei, neuronale Schäden zu verhindern und die kognitive Funktion zu unterstützen .

Analyse Chemischer Reaktionen

Types of Reactions

Gly-b7Pro-Glu can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogues with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU are used in substitution reactions.

Major Products

The major products formed from these reactions include modified peptides with altered structural and functional properties, which can be used to study the effects of specific amino acid changes on the peptide’s activity .

Wissenschaftliche Forschungsanwendungen

Gly-b7Pro-Glu has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and protein interactions.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of Gly-b7Pro-Glu involves its interaction with glutamate receptors in the brain. It binds to the N-methyl-D-aspartate (NMDA) receptor, modulating its activity and providing neuroprotective effects by reducing excitotoxicity and oxidative stress . This interaction helps to prevent neuronal damage and supports cognitive function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

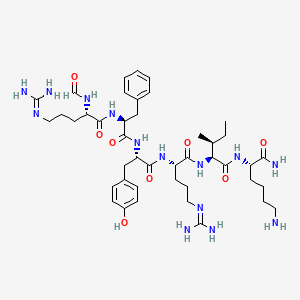

Gly-Pro-Glu (GPE): Ein ähnliches Tripeptid mit neuroprotektiven Eigenschaften.

Gly-Pro-Arg: Ein weiteres Tripeptid mit unterschiedlichen biologischen Aktivitäten.

Gly-Pro-Hyp: Bekannt für seine Rolle bei der Stabilität von Kollagen und der Wundheilung.

Einzigartigkeit

Gly-b7Pro-Glu ist aufgrund seiner spezifischen Sequenz und dem Vorhandensein von Glutaminsäure einzigartig, das eine entscheidende Rolle bei seiner Interaktion mit NMDA-Rezeptoren spielt. Diese Spezifität macht es besonders effektiv bei der Modulation der neuronalen Aktivität und der Bereitstellung von Neuroprotektion .

Eigenschaften

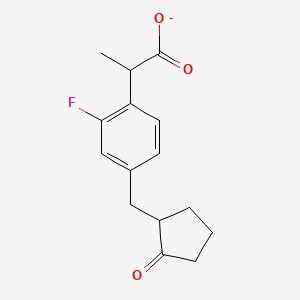

Molekularformel |

C14H21N3O6 |

|---|---|

Molekulargewicht |

327.33 g/mol |

IUPAC-Name |

(2S)-2-[[7-(2-aminoacetyl)-7-azabicyclo[2.2.1]heptane-1-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C14H21N3O6/c15-7-10(18)17-8-3-5-14(17,6-4-8)13(23)16-9(12(21)22)1-2-11(19)20/h8-9H,1-7,15H2,(H,16,23)(H,19,20)(H,21,22)/t8?,9-,14?/m0/s1 |

InChI-Schlüssel |

AXVZKZJJSLXCSR-PUUHTONNSA-N |

Isomerische SMILES |

C1CC2(CCC1N2C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

C1CC2(CCC1N2C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B10848789.png)

![1-[5-[[3-(2,6-Dimethylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol](/img/structure/B10848811.png)

![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-phenyl-propyl)-piperidine](/img/structure/B10848830.png)